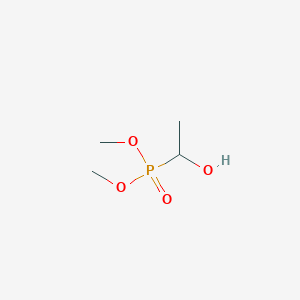

Dimethyl (1-hydroxyethyl)phosphonate

Description

Properties

IUPAC Name |

1-dimethoxyphosphorylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHGNHTVCUWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872272 | |

| Record name | Dimethyl (1-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10184-66-4 | |

| Record name | Dimethyl P-(1-hydroxyethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10184-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (1-hydroxyethyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (1-hydroxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (1-hydroxyethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis methods provide the most atom-economical routes to Dimethyl (1-hydroxyethyl)phosphonate. These approaches typically involve the direct addition of a phosphorus-hydrogen bond across the carbon-oxygen double bond of an aldehyde.

Pudovik Reaction: Mechanism and Stereochemical Control

The Pudovik reaction is a fundamental and widely utilized method for creating α-hydroxyphosphonates through the addition of H-phosphonates to carbonyl compounds. nih.gov The reaction's versatility and efficiency make it a primary choice for synthesizing this compound.

The most common variant of the Pudovik reaction involves base catalysis. nih.govrsc.org The mechanism begins with the deprotonation of the H-phosphonate ester, such as dimethyl phosphite (B83602), by a base. This creates a highly nucleophilic phosphite anion. This anion then performs a nucleophilic attack on the electrophilic carbonyl carbon of acetaldehyde. The resulting alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base catalyst or during workup, to yield the final product, this compound. This process is an efficient C-P bond-forming reaction. nih.gov While typically base-catalyzed, acid-catalyzed versions are also known, though less common. nih.gov

The reaction is closely related to the Abramov reaction, which involves the addition of trialkyl phosphites to carbonyl compounds. nih.govwikipedia.org In the Pudovik reaction, the direct addition of the P-H bond of a dialkyl phosphite across the C=O bond of an aldehyde or ketone is the key step. wikipedia.org

The yield and selectivity of the Pudovik reaction are highly dependent on the choice of catalyst and the specific reaction conditions. sciencedaily.com A variety of catalysts can be employed, including bases like triethylamine, diethylamine, and 1,5-diazabicyclo(4.3.0)non-5-ene (DBN), as well as Lewis acids and organometallic compounds. nih.govmdpi.comnih.gov

Table 1: Effect of Catalysts and Conditions on Pudovik-type Reactions

| Catalyst/Support | Reactants | Conditions | Outcome/Yield | Reference |

| Diethylamine (5%) | Dimethyl α-oxoethylphosphonate, Dimethyl phosphite | Diethyl ether, 0°C, 8h | Selective formation of the Pudovik adduct. | nih.gov |

| Diethylamine (40%) | Dimethyl α-oxoethylphosphonate, Dimethyl phosphite | Diethyl ether, 0°C, 8h | Exclusive formation of the rearranged phosphate (B84403) product. | nih.gov |

| Triethylamine (Et₃N) | Benzaldehyde, Dialkyl phosphites | Acetone (minimal), 5% Et₃N | Efficient synthesis of α-hydroxy-benzylphosphonates. | nih.gov |

| Al₂O₃ | Ketones, Dimethyl phosphite | Stirring, 72h | Formation of corresponding α-hydroxyphosphonates. | mdpi.com |

| KF/Al₂O₃ | Aldehydes, Dialkyl phosphites | - | Efficient reaction, shorter time than Al₂O₃ alone. | mdpi.com |

| CaO | Carbonyl compounds, Diethyl phosphite | - | Effective for preparing α-hydroxyphosphonates with unsaturated groups. | rsc.org |

The application of continuous flow chemistry, particularly using continuous stirred tank reactors (CSTRs), has offered significant advantages for the Pudovik reaction. mdpi.comlondonmet.ac.uk This methodology allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced reaction efficiency, scalability, and sustainability. mdpi.comlondonmet.ac.uk Studies have shown that optimizing the synthesis of α-hydroxyphosphonates in flow reactors can lead to significantly reduced reaction times and improved yields compared to traditional batch processing. mdpi.comlondonmet.ac.ukresearchgate.net This approach not only increases productivity but also improves safety by minimizing the volume of reactive intermediates at any given time. Furthermore, continuous flow setups can be integrated into multi-step sequences, such as a one-pot tandem process combining the Pudovik reaction with a subsequent phospha-Brook rearrangement, further streamlining the synthesis of complex organophosphorus compounds. mdpi.comlondonmet.ac.uk

Kabachnik-Fields Reaction and Related Multicomponent Approaches

The Kabachnik-Fields reaction is a powerful three-component condensation for the synthesis of α-aminophosphonates, which are phosphorus analogs of α-amino acids. wikipedia.orgnih.gov This reaction involves the combination of a carbonyl compound (like an aldehyde), an amine, and a dialkyl phosphite. wikipedia.orgsemanticscholar.orgorganic-chemistry.org It is mechanistically related to the Pudovik reaction but distinct in its product class, yielding α-aminophosphonates instead of α-hydroxyphosphonates due to the inclusion of an amine.

The reaction mechanism can proceed via two main pathways, largely dependent on the nature of the reactants, particularly the basicity of the amine. nih.govorganic-chemistry.org

Imine Pathway: The amine and carbonyl compound first condense to form an imine intermediate. This is followed by the hydrophosphonylation of the imine (an aza-Pudovik reaction), where the H-phosphonate adds across the C=N double bond. wikipedia.orgnih.gov

α-Hydroxyphosphonate Pathway: The carbonyl compound and the H-phosphonate first react to form an α-hydroxyphosphonate intermediate (the Pudovik adduct). This intermediate is then subjected to nucleophilic substitution by the amine to form the final α-aminophosphonate. nih.govsemanticscholar.orgnih.gov

While the Kabachnik-Fields reaction is a cornerstone for preparing α-aminophosphonates, it is not the direct route for synthesizing this compound. However, understanding its mechanism is crucial as the α-hydroxyphosphonate itself can be an intermediate in this process. nih.govnih.gov

Asymmetric Synthesis Routes

The synthesis of enantiomerically pure α-hydroxyphosphonates, including this compound, is of significant interest as often only one enantiomer possesses the desired biological activity. nih.gov Achieving high enantioselectivity remains a challenge, but several catalytic asymmetric methods have been developed. nih.gov

These strategies primarily rely on the use of chiral catalysts to control the stereochemical outcome of the addition of the phosphite to the carbonyl group. Catalytic, enantioselective versions of the Pudovik reaction have been successfully developed using chiral Lewis acids or chiral bases. wikipedia.org For example, chiral tethered bis(8-quinolinolato) (TBOx) aluminum complexes have proven to be highly effective catalysts for the addition of phosphites to aldehydes, yielding enantioenriched α-hydroxyphosphonates with high yields and enantioselectivities (up to 98% ee) at low catalyst loadings (0.5–1 mol%). researchgate.netorganic-chemistry.org Organocatalysts, such as quinine (B1679958) and its derivatives, have also been employed to promote the enantioselective Pudovik reaction. wikipedia.orgorganic-chemistry.org

Another approach involves the asymmetric reduction of α-ketophosphonates or the diastereoselective addition of phosphites to aldehydes that contain a chiral auxiliary. nih.gov Enzymatic methods, including the kinetic resolution of racemic α-hydroxyphosphonates or the asymmetric reduction of α-ketophosphonates using microorganisms like baker's yeast, also provide access to optically active products. nih.gov

Table 2: Asymmetric Synthesis Approaches for α-Hydroxyphosphonates

| Method | Catalyst/Reagent | Substrates | Enantiomeric Excess (ee) | Reference |

| Catalytic Asymmetric Pudovik | Chiral tethered bis(8-quinolinolato) (TBOx) aluminum complex | Aldehydes, Dialkyl phosphites | Up to 98% | organic-chemistry.org |

| Organocatalytic Cross Aldol | L-proline | α-Keto phosphonates, Ketones | Up to 99% | nih.gov |

| Asymmetric Hydrophosphonylation | Chiral tetraaminophosphonium dialkyl phosphite | Aldehydes | High enantioselectivity | acs.org |

| Enzymatic Reduction | Baker's yeast, Fungi | α-Keto phosphonates | Optically enriched products | nih.gov |

| Enzymatic Kinetic Resolution | Bacteria, Fungi, Lipases | Racemic α-hydroxy phosphonates | Optically enriched products | nih.gov |

Utilizing this compound as a Precursor in Complex Molecule Synthesis

The α-hydroxyphosphonate functional group, present in this compound, serves as a versatile starting point for constructing a wide range of biologically active molecules. mdpi.com Its structural similarity to natural phosphate esters allows it to act as a mimic, often leading to the inhibition of enzymes that process phosphate substrates. mdpi.compreprints.org

This compound and related α-hydroxyphosphonates are key intermediates in the synthesis of pharmaceuticals. mdpi.compreprints.org Their value lies in their ability to be converted into a variety of derivatives. The hydroxyl group can be modified through reactions like O-alkylation or O-acylation, while oxidation can convert it into a ketophosphonate. mdpi.com

These phosphonates are precursors for bioactive compounds with applications as antiviral and anticancer drugs. mdpi.compreprints.org For example, acyclic nucleoside phosphonates (ANPs), a class of potent antiviral agents like Cidofovir, are synthesized using methods that can involve phosphonate (B1237965) precursors. nih.gov The synthesis often involves creating N-(hydroxyalkyl) derivatives of nucleobases and then introducing the phosphonomethyl group. nih.gov The stability of the carbon-phosphorus bond makes these compounds resistant to hydrolysis, a desirable trait for drug molecules. preprints.org

The reactivity of phosphonates makes them useful building blocks for agrochemicals, particularly herbicides and pesticides. mdpi.commdpi.com Simple phosphonates like dimethyl phosphite (DMP) are used as intermediates in the manufacturing of pesticides. oecd.org Derivatives of α-hydroxyphosphonates have been synthesized and shown to possess herbicidal activity. mdpi.com The versatility of the phosphonate group allows for the creation of diverse structures that can be optimized for specific agricultural applications, contributing to crop protection and food security. mdpi.com

The chemical synthesis of DNA and RNA is a cornerstone of modern biotechnology. Phosphonate derivatives can be incorporated into these syntheses to create modified oligonucleotides with unique properties.

The phosphoramidite (B1245037) method is the standard for automated, solid-phase oligonucleotide synthesis. nih.govumich.edu The process involves a cycle of four main steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMTr) protecting group from the support-bound nucleotide.

Coupling: Activation of a nucleoside phosphoramidite monomer (e.g., with tetrazole) and its condensation with the free 5'-hydroxyl group of the growing chain.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent like aqueous iodine. nih.gov

This cycle is repeated until the desired sequence is assembled. While the standard method produces natural phosphodiester linkages, it can be adapted to introduce phosphonate-like modifications. The H-phosphonate method offers an alternative route for synthesizing oligonucleotides and their analogs, such as phosphorothioates and phosphoramidates. umich.edunih.gov This method involves coupling a nucleoside H-phosphonate monomer, followed by a single oxidation step at the end of the chain assembly to form the desired linkages. umich.edu By combining phosphoramidite and H-phosphonate chemistries, it is possible to synthesize oligonucleotides with a diverse range of backbone modifications at specific positions. nih.gov

Integration into Oligonucleotide Synthesis

Incorporation into Modified Nucleic Acids (e.g., 4'-O-Methylene Phosphonate Linkages)

The modification of oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. The incorporation of phosphonate linkages, in place of the natural phosphodiester backbone, is a key area of this research. One such modification involves the creation of 4'-O-methylene phosphonate linkages in nucleic acids. google.com These linkages are of significant interest because they impart several desirable properties to the resulting nucleic acid analogues.

Unlike some other backbone modifications, the 4'-O-methylene phosphonate linkage is achiral at the phosphorus atom. google.com This is a significant advantage as it avoids the formation of diastereomers, which can complicate synthesis, purification, and biological activity. google.comgenelink.com Furthermore, this modification confers stability against nuclease degradation, a crucial feature for in vivo applications. google.combiosyn.com The linkage also maintains the negative charge of the phosphate backbone, which can be important for the binding of proteins like RNase H, an enzyme essential for the mechanism of action of some antisense oligonucleotides. google.com

The synthesis of nucleic acids containing these modified linkages is compatible with standard solid-phase oligonucleotide synthesis protocols. google.com The process involves the use of specialized phosphoramidite monomers that carry the pre-formed phosphonate group. The general phosphoramidite method for synthesizing oligonucleotides consists of a repeated four-step cycle: detritylation, coupling, capping, and oxidation. fujifilm.com For creating phosphonate linkages, this established methodology can be adapted, making the production of these modified nucleic acids accessible. google.comnih.gov

Research has shown that oligonucleotides containing 5'-O-methylphosphonate linkages, a related modification, can enhance the cleavage rate of target RNA by E. coli RNase H. nih.gov While phosphorothioate (B77711) linkages are a widely used modification for nuclease resistance, they introduce chirality and can be associated with toxicity due to non-specific protein binding. google.com Charge-neutral methylphosphonate (B1257008) linkages have been explored to reduce this toxicity, but they can lower cellular uptake and interfere with RNase H activity. google.comgenelink.combiosyn.com The 4'-O-methylene phosphonate linkage presents a promising alternative, balancing nuclease resistance, charge, and achirality. google.com

Table 1: Research Findings on Phosphonate Linkages in Modified Nucleic Acids

| Feature | 4'-O-Methylene Phosphonate Linkage | Methylphosphonate Linkage | Phosphorothioate (PS) Linkage |

|---|---|---|---|

| Chirality at Phosphorus | Achiral google.com | Chiral google.comgenelink.com | Chiral google.com |

| Nuclease Resistance | Confers nuclease stability google.com | Resistant to nuclease degradation genelink.com | Increased nuclease resistance google.com |

| Backbone Charge | Negative google.com | Neutral google.comgenelink.combiosyn.com | Negative |

| RNase H Activity Support | May be required for protein binding (e.g., RNase H) google.com | Interferes with activation of RNase H activity genelink.combiosyn.com | Supports RNase H activity |

| Toxicity Profile | Aims to mitigate toxicity associated with PS linkages google.com | Used to reduce toxicity of PS linkages google.com | Associated with inflammation, nephrotoxicity, hepatotoxicity, and thrombocytopenia google.com |

| Synthesis | Compatible with standard solid-phase synthesis google.com | Incorporated via automated oligonucleotide synthesis nih.gov | Incorporated via automated oligonucleotide synthesis |

Derivatization for Polymer Applications

This compound and related phosphonate-containing molecules can be derivatized to create monomers suitable for polymerization. These monomers are valuable for producing phosphorus-containing polymers with specialized properties, such as flame retardancy and enhanced reactivity. A common strategy involves the reaction of the hydroxyl group of a hydroxyalkylphosphonate with a reactive molecule like methacryloyl chloride to introduce a polymerizable double bond. researchgate.net

One example is the synthesis of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), a phosphonated methacrylate (B99206) monomer. researchgate.netrsc.org The polymerization of such monomers can be controlled using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netrsc.org RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights and architectures. researchgate.net The polymerization of MAPC1 has been successfully carried out in solvents like dimethylformamide (DMF) to produce poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1). rsc.org

The resulting phosphonate-containing polymers can be further modified. For instance, the phosphonate ester groups in PMAPC1 can be hydrolyzed to yield poly((methacryloyloxy)methyl phosphonic acid), converting the neutral polymer into a polyacid. researchgate.netrsc.org These phosphonic acid-bearing polymers have potential applications in areas like water treatment, as anticorrosion coatings, or in the biomedical field. researchgate.net

The reactivity and properties of the final polymers depend on the structure of the phosphonated monomer. Research has demonstrated the synthesis of a variety of phosphonated mono- and dimethacrylate monomers through different synthetic routes. researchgate.net For instance, reacting α-(chloromethyl)acryloyl chloride with dimethyl (2-hydroxyethyl) phosphonate is one pathway to such monomers. researchgate.net The thermal and polymerization behaviors of these monomers have been investigated, showing that the incorporation of the phosphonate group influences properties like the glass transition temperature and char formation upon combustion, which is relevant for flame retardant applications. researchgate.net

Table 2: Data on Polymerization of a Derivatized Phosphonate Monomer

| Monomer | Polymerization Method | Polymer | Key Findings |

|---|---|---|---|

| Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1) researchgate.netrsc.org | Reversible Addition-Fragmentation chain Transfer (RAFT) researchgate.netrsc.org | Poly(dimethyl(methacryloyloxy)methyl phosphonate) (PMAPC1) researchgate.netrsc.org | Good control over molecular weight; polymerization affected by solvent polarity. rsc.org |

| Phosphonated mono- and dimethacrylates researchgate.net | Thermal free radical polymerization researchgate.net | Poly(phosphonated methacrylates) researchgate.net | Phosphonate group influences glass transition temperature and char formation. researchgate.net |

Spectroscopic Analysis

NMR Spectroscopy (¹H, ¹³C, ³¹P)

¹H NMR : The proton NMR spectrum would show distinct signals for the different types of protons. The two methoxy (B1213986) groups (-OCH₃) would appear as a doublet due to coupling with the phosphorus atom. The methyl group (-CH₃) on the α-carbon would also be a doublet, coupled to the adjacent methine proton. The methine proton (-CH) would exhibit a complex multiplet due to coupling with both the adjacent methyl protons and the phosphorus atom. A broad signal corresponding to the hydroxyl (-OH) proton would also be present.

¹³C NMR : The carbon NMR spectrum would display signals for the four carbon atoms in the molecule. The carbons of the methoxy groups and the α-carbon would show coupling to the phosphorus atom, resulting in doublets.

³¹P NMR : The phosphorus-31 NMR spectrum is a key diagnostic tool. It would show a single characteristic signal, confirming the presence of the phosphonate (B1237965) group. The chemical shift of this signal is indicative of the specific chemical environment of the phosphorus atom. mdpi.com

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include:

A broad band corresponding to the O-H stretching of the hydroxyl group.

Strong C-H stretching bands from the methyl and methoxy groups.

A very strong absorption characteristic of the P=O (phosphoryl) group stretch.

Bands corresponding to P-O-C and C-O stretches. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (154.10 g/mol ). The fragmentation pattern would provide further structural evidence, showing characteristic losses of fragments such as methyl, methoxy, and water.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of dimethyl (1-hydroxyethyl)phosphonate, offering detailed insights into the hydrogen, carbon, and phosphorus atomic environments. The 100% natural abundance of both ¹H and ³¹P isotopes makes NMR particularly powerful for characterizing organophosphorus compounds. jeol.com

¹H-NMR Applications in Structural Assignment

Proton (¹H) NMR spectroscopy is instrumental in identifying the various hydrogen atoms within the this compound molecule. The spectrum provides information on the chemical environment of each proton through its chemical shift (δ), the number of neighboring protons via signal splitting (multiplicity), and the through-bond distance to other active nuclei like phosphorus through coupling constants (J).

A typical ¹H-NMR spectrum would display four distinct signals corresponding to the four unique proton environments in the molecule: the methyl protons adjacent to the chiral carbon (CH₃-CH), the methine proton (P-CH), the hydroxyl proton (OH), and the methoxy (B1213986) protons (O-CH₃). The methoxy protons appear as a doublet due to coupling with the phosphorus atom. The methine proton signal is split into a quartet by the adjacent methyl protons and further split into a doublet by the phosphorus atom, resulting in a doublet of quartets. The terminal methyl protons appear as a doublet, split by the methine proton. The hydroxyl proton typically appears as a broad singlet, though its chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

Table 1: Expected ¹H-NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

| CH-CH ₃ | ~1.4 | Doublet (d) | ³J(H,H) |

| P-CH (OH) | ~4.0 - 4.2 | Doublet of Quartets (dq) | ²J(P,H), ³J(H,H) |

| OH | Variable (e.g., ~4.3) | Singlet (s), broad | N/A |

| P-O-CH ₃ | ~3.8 | Doublet (d) | ³J(P,H) ≈ 11 |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The provided values are estimates based on related structures.

¹³C-NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to analyze the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single peak. However, in phosphonates, these signals are further split into doublets due to coupling with the phosphorus atom (¹³C-¹³¹P coupling). jeol.com

For this compound, three distinct signals are expected: one for the methyl carbon (CH₃-CH), one for the methine carbon directly bonded to phosphorus (P-CH), and one for the two equivalent methoxy carbons (O-CH₃). The magnitude of the C-P coupling constant is valuable for assignment, with one-bond couplings (¹J(C,P)) being significantly larger than two-bond couplings (²J(C,P)). jeol.com For instance, the signal for the methine carbon will exhibit a large ¹J(C,P) coupling constant, often exceeding 100 Hz, while the methoxy and methyl carbons will show smaller two-bond and three-bond couplings, respectively. jeol.com

Table 2: Expected ¹³C-NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) | Coupling Constant (J, Hz) |

| CH-C H₃ | ~15-20 | Doublet (d) | ³J(C,P) |

| P-C H(OH) | ~65-70 | Doublet (d) | ¹J(C,P) > 100 |

| P-O-C H₃ | ~52-55 | Doublet (d) | ²J(C,P) |

Note: The exact chemical shifts and coupling constants can vary. The provided values are estimates based on related structures such as dimethyl phosphite (B83602) and other alkyl phosphonates. jeol.comrsc.org

³¹P-NMR for Phosphorus Environment Characterization

Phosphorus-31 (³¹P) NMR spectroscopy is a highly sensitive and specific technique for characterizing the chemical environment of the phosphorus atom. jeol.com The chemical shift of the phosphorus nucleus is indicative of its oxidation state, coordination, and the nature of the substituents attached to it. For α-hydroxyalkylphosphonates like this compound, a single signal is expected in the proton-decoupled ³¹P-NMR spectrum. The chemical shift for dialkyl phosphonates typically appears in the range of +7 to +35 ppm, relative to an 85% H₃PO₄ standard. rsc.orgrsc.org This analysis confirms the presence of the phosphonate (B1237965) group and can be used to detect any phosphorus-containing impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies.

The IR spectrum of this compound is distinguished by several key absorption bands. A broad band in the high-frequency region indicates the O-H stretching of the hydroxyl group. The C-H stretching of the methyl and methoxy groups appears just below 3000 cm⁻¹. The most prominent and characteristic peak is the strong absorption corresponding to the P=O (phosphoryl) group stretch. Additionally, the P-O-C and C-O stretches produce strong signals in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Stretching | O-H (hydroxyl) | 3600 - 3200 | Broad, Strong |

| Stretching | C-H (alkane) | 3000 - 2850 | Medium to Strong |

| Stretching | P=O (phosphoryl) | 1270 - 1200 | Very Strong |

| Stretching | P-O-C (ester) | 1050 - 1030 | Strong |

| Bending | O-H (hydroxyl) | ~1440 - 1395 | Medium |

Note: The frequencies are based on data for related organophosphorus compounds like dimethyl phosphite and dimethyl methylphosphonate (B1257008). nist.govdtic.milchemicalbook.com

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and, if prepared as a single enantiomer, for determining its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile compounds like this compound. Due to the polar nature of the hydroxyl and phosphonate groups, a reversed-phase (RP) HPLC method is typically employed.

A common approach involves using a C18 stationary phase column with a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile. sielc.comsielc.com To improve peak shape and resolution for the acidic phosphonate, a modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.comsielc.com Detection can be achieved using a refractive index (RI) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). phenomenex.com This method allows for the separation of the target compound from starting materials, by-products, and degradation products, enabling accurate quantification of its purity.

Ultra-Performance Liquid Chromatography (UPLC) for Reaction Monitoring

Ultra-Performance Liquid Chromatography (UPLC) is a pivotal technique for real-time monitoring of the synthesis of this compound, which is typically formed via the Pudovik reaction between dimethyl phosphite and acetaldehyde. The primary advantage of UPLC is its speed and efficiency, which allows chemists to make rapid decisions about the reaction's progress. waters.com By taking small aliquots from the reaction mixture at various time intervals, the relative concentrations of reactants, the desired product, and any potential byproducts can be accurately determined.

The methodology leverages sub-2 µm particle columns, which provide higher resolution and faster separation times compared to traditional HPLC. A typical analysis has a cycle time of under two minutes, making it ideal for high-throughput screening and reaction optimization. waters.com In the context of monitoring the synthesis of this compound, a reverse-phase UPLC method is commonly employed.

Research Findings:

In a typical UPLC setup for reaction monitoring, a gradient elution is used with a C8 or C18 column. The mobile phase often consists of water and acetonitrile, each with a small amount of formic acid (0.1%) to improve peak shape and ionization efficiency for mass spectrometry detection. waters.com The progress of the reaction is tracked by observing the decrease in the peak areas of the starting materials (acetaldehyde and dimethyl phosphite) and the corresponding increase in the peak area of the this compound product. This allows for the determination of the reaction endpoint and the identification of any side-product formation, enabling adjustments to the reaction protocol to optimize yield and purity. waters.com

Table 1: Illustrative UPLC Reaction Monitoring Data This table is a conceptual representation of data obtained during UPLC monitoring of the synthesis of this compound.

| Time Point (minutes) | Reactant A (Acetaldehyde) Peak Area | Reactant B (Dimethyl Phosphite) Peak Area | Product (this compound) Peak Area |

| 0 | 1,250,000 | 1,180,000 | 0 |

| 15 | 875,000 | 830,000 | 410,000 |

| 30 | 510,000 | 495,000 | 785,000 |

| 60 | 150,000 | 145,000 | 1,120,000 |

| 120 | <10,000 | <10,000 | 1,250,000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Kinetic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for the definitive identification of this compound after synthesis and for conducting detailed kinetic studies of its formation. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide both quantitative and qualitative information. preprints.org

For product identification, the synthesized compound is introduced into the GC, where it is vaporized and separated from any residual starting materials or impurities. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum displays the molecular ion peak corresponding to the compound's molecular weight, along with a unique fragmentation pattern that acts as a chemical "fingerprint." This allows for unambiguous confirmation of the product's identity. mdpi.com

Research Findings:

While specific kinetic studies on this compound using GC-MS are not extensively published, the methodology is well-established. Kinetic analysis involves monitoring the concentration of the product over time. An internal standard is typically added to each sample to ensure quantitative accuracy. By plotting the concentration of this compound versus time, reaction rates and orders can be determined. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

The mass spectrum of this compound would be expected to show a molecular ion peak (M+) and several key fragment ions resulting from the cleavage of its structure.

Table 2: Predicted GC-MS Fragmentation Data for this compound This table is based on theoretical fragmentation patterns for the target compound.

| m/z (mass-to-charge ratio) | Ion Identity | Description |

| 154 | [C₄H₁₁O₄P]⁺ | Molecular Ion (M⁺) |

| 139 | [C₃H₈O₄P]⁺ | Loss of a methyl group (-CH₃) |

| 123 | [C₃H₈O₃P]⁺ | Loss of a methoxy group (-OCH₃) |

| 110 | [CH₃O₂P]⁺ | Cleavage of the C-P bond with hydrogen rearrangement |

| 95 | [CH₄O₂P]⁺ | Further fragmentation |

X-ray Crystallography in Stereochemical Investigations

X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure and absolute stereochemistry of chiral molecules like this compound. The compound possesses a stereocenter at the carbon atom bonded to the hydroxyl and phosphonate groups, meaning it can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Research Findings:

The process of X-ray crystallography involves growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed. This map reveals the precise spatial arrangement of every atom in the molecule relative to the others.

For a chiral molecule like this compound, this technique can unambiguously assign the absolute configuration (R or S) of the stereocenter, provided a heavy atom is present or anomalous dispersion techniques are used. It also provides highly accurate measurements of bond lengths, bond angles, and torsional angles, offering fundamental insights into the molecule's conformation in the solid state. This information is invaluable for understanding structure-activity relationships, especially for biologically active compounds. nih.gov

Table 3: Data Obtained from a Hypothetical X-ray Crystallography Analysis This table outlines the types of parameters that would be determined from a successful X-ray crystallographic study.

| Parameter | Description | Significance |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. | Defines the crystal system and packing arrangement. |

| Space Group | The symmetry elements present in the crystal structure. | Provides information on the molecular symmetry and packing. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the construction of the 3D molecular model. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms (e.g., P-C, C-O). | Confirms the covalent structure and can indicate bond order. |

| Bond Angles (°) | The angle formed by three connected atoms (e.g., O-C-P). | Defines the local geometry and hybridization of atoms. |

| Absolute Configuration | The spatial arrangement of atoms at the chiral center (R or S). | Unambiguously determines the specific enantiomer present in the crystal. |

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are fundamental to understanding the electronic makeup of Dimethyl (1-hydroxyethyl)phosphonate. usc.edu These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule. usc.edu

Calculations are typically performed using specific combinations of theoretical methods and basis sets, such as B3LYP/6-31G* or MP2/TZVP, to model the molecule in the gas phase or with solvation models. dtic.milnih.gov The outputs of these calculations provide a detailed picture of the molecule's electronic characteristics. Key parameters include the distribution of atomic charges (e.g., Mulliken charges), the molecular dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The distribution of charges and the resulting Molecular Electrostatic Potential (MEP) map identify the electrophilic and nucleophilic centers within the molecule. researchgate.netdntb.gov.ua Regions of negative potential, typically around the phosphoryl and hydroxyl oxygen atoms, indicate likely sites for electrophilic attack. Conversely, regions of positive potential highlight sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound (Note: The following data are representative values based on typical quantum chemical calculations for similar organophosphorus compounds and are intended for illustrative purposes.)

| Parameter | Calculated Value | Significance |

|---|---|---|

| Mulliken Charge on P | +1.25 e | Indicates a highly electrophilic phosphorus center. |

| Mulliken Charge on Hydroxyl O | -0.70 e | Represents a significant nucleophilic site. |

| Mulliken Charge on Phosphoryl O | -0.85 e | The most significant nucleophilic center. |

| Dipole Moment | 3.45 D | Reflects the overall polarity of the molecule. |

| HOMO Energy | -9.8 eV | The energy gap (ΔE = 11.3 eV) indicates high kinetic stability. |

| LUMO Energy | +1.5 eV |

Mechanistic Modeling of Reaction Pathways

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. This involves calculating the structures and energies of reactants, products, and the transition states that connect them.

A significant example of mechanistic modeling for a closely related compound comes from studies of the enzyme (S)-2-hydroxypropylphosphonate epoxidase (HppE). nih.gov While HppE typically catalyzes a dehydrogenation reaction, it was found to catalyze a completely different and biologically unprecedented 1,2-phosphono migration when presented with the substrate analogue (R)-1-hydroxypropylphosphonate ((R)-1-HPP). nih.gov Computational and structural studies were key to understanding this alternative reaction pathway. The modeling provided compelling evidence for a mechanism involving a substrate-derived carbocation intermediate, a rarity for this class of enzymes which usually proceed via radical intermediates. nih.gov This ability to model distinct reaction pathways based on substrate stereochemistry showcases the predictive power of computational chemistry. nih.gov

Table 2: Findings from Mechanistic Modeling of a Hydroxy-Phosphonate Reaction

| Aspect | Detail |

|---|---|

| Enzyme | (S)-2-hydroxypropylphosphonate epoxidase (HppE) |

| Substrate Analogue | (R)-1-hydroxypropylphosphonate ((R)-1-HPP) |

| Observed Reaction | 1,2-phosphono migration. nih.gov |

| Proposed Key Intermediate | Carbocation. nih.gov |

| Modeling's Contribution | Provided evidence for a carbocation-mediated pathway over a radical-based one. nih.gov |

Conformational Analysis and Stereochemical Prediction

This compound possesses rotational freedom around its single bonds (C-C, P-C, C-O), leading to the existence of multiple spatial isomers, or conformers. Conformational analysis uses computational methods to calculate the potential energy of the molecule as a function of these rotational angles. The goal is to identify the lowest-energy (most stable) conformers and the energy barriers to rotation between them. For similar organophosphorus compounds like trimethyl phosphite (B83602), calculations have identified the relative stabilities of different gauche and trans conformers. dtic.mil

Furthermore, the C1 carbon of the ethyl group in this compound is a stereocenter. This gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-Dimethyl (1-hydroxyethyl)phosphonate and (S)-Dimethyl (1-hydroxyethyl)phosphonate.

Computational studies are vital for predicting the distinct properties of these stereoisomers. As demonstrated in enzymatic reactions, the biological and chemical activity of such molecules can be highly dependent on their specific stereochemistry. nih.gov For instance, the HppE enzyme processes the (S) and (R) isomers of its substrates through entirely different reaction pathways, underscoring the importance of stereochemical configuration. nih.gov These computational predictions can be correlated with experimental observations, such as the non-equivalence of diastereotopic groups in NMR spectra, which arises directly from the molecule's chirality. mdpi.com

Table 3: Hypothetical Conformational Energy Profile for this compound (Note: Data are illustrative, representing typical energy differences found in conformational analyses of flexible molecules.)

| Conformer (Rotation about P-C1 bond) | Dihedral Angle (O=P-C1-C2) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | 180° | 0.0 (Global Minimum) |

| Synclinal (Gauche) | +60° | +1.2 |

| Synclinal (Gauche) | -60° | +1.2 |

| Syn-periplanar (Eclipsed) | 0° | +4.5 (Rotational Barrier) |

Applications in Material Science and Polymer Chemistry

Design of Phosphonate-Functionalized Polymers

The introduction of phosphonate (B1237965) groups into polymer architectures is a key strategy for developing advanced functional materials. Dimethyl (1-hydroxyethyl)phosphonate serves as a versatile building block in this context, enabling the synthesis of polymers with tailored properties.

Graft Copolymerization Studies

Graft copolymerization is a powerful technique to modify the properties of a pre-existing polymer backbone by attaching side chains of a different chemical nature. While specific studies detailing the graft copolymerization of this compound are not widely available in the reviewed literature, the principles of this method can be understood from studies on similar functional monomers. For instance, graft copolymers have been synthesized using monomers like (meth)acrylates onto backbones such as hydroxyethylcellulose. nih.govnih.gov

The hydroxyl group in this compound could, in principle, be used as an initiation site for ring-opening polymerization or be chemically modified to introduce a polymerizable group, which could then be grafted onto a polymer backbone. A common strategy involves the use of initiators that can create reactive sites on the polymer backbone, from which the new monomer can propagate. For example, ceric ammonium (B1175870) nitrate (B79036) has been used as an initiator in aqueous solutions for grafting vinyl monomers onto polysaccharide backbones. nih.gov

The general scheme for such a graft copolymerization could be envisioned as follows:

Activation of the Polymer Backbone: A suitable initiator abstracts a hydrogen atom from the backbone, creating a radical.

Initiation: The radical on the backbone attacks the double bond of a polymerizable derivative of this compound.

Propagation: Additional monomer units add to the growing side chain.

Termination: The polymerization is terminated by recombination or disproportionation reactions.

The resulting graft copolymer would possess the properties of both the original polymer backbone and the new phosphonate-containing side chains.

Role in Enhancing Polymer Properties (e.g., Thermal Stability, Fire Retardancy)

The incorporation of phosphonate groups into polymers is a well-established strategy to enhance their thermal stability and fire retardancy. The phosphorus atoms in the phosphonate group can act as radical scavengers at elevated temperatures, interrupting the free-radical chain reactions that lead to polymer degradation.

During combustion, phosphorus-containing compounds can form a protective char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the diffusion of flammable volatile products. The presence of hydroxyl groups, as in this compound, can further contribute to char formation through dehydration reactions at high temperatures.

Research on phosphonated poly(ethylene terephthalate) ionomers has demonstrated the positive impact of incorporating phosphonate groups on the properties of the polymer. researchgate.net While specific data for polymers containing this compound is limited, the general effects of phosphonate incorporation on polymer thermal properties are well-documented.

| Property | Expected Effect | Underlying Mechanism |

|---|---|---|

| Thermal Stability | Increased | Radical scavenging by phosphorus compounds, hindering thermal degradation pathways. |

| Fire Retardancy | Increased | Formation of a protective char layer, reducing heat and mass transfer. Release of non-flammable gases, diluting the fuel source. |

| Adhesion | Improved | The polar phosphonate groups can form strong interactions with substrates, particularly metal surfaces. |

Advanced Metal Phosphonate Research (General Class)

Metal phosphonates are a class of inorganic-organic hybrid materials formed by the coordination of phosphonate ligands with metal ions. mdpi.com These materials have garnered significant research interest due to their structural diversity and wide range of potential applications in areas such as ion exchange, catalysis, gas storage, and proton conduction. mdpi.comacs.org

The phosphonate group, [RPO₃]²⁻, is a versatile multidentate ligand that can coordinate to multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. acs.org The nature of the organic group (R) attached to the phosphorus atom plays a crucial role in determining the final structure and properties of the metal phosphonate material. acs.org

Synthesis and Structure:

Metal phosphonates are typically synthesized under hydrothermal or solvothermal conditions, where a mixture of a phosphonic acid and a metal salt is heated in a suitable solvent. mdpi.com The resulting structures can range from dense, layered materials to highly porous frameworks. acs.orgrsc.org The choice of metal ion, phosphonic acid, and reaction conditions allows for a high degree of control over the final architecture of the material.

| Feature | Description | Significance |

|---|---|---|

| Structural Diversity | Formation of 0D, 1D, 2D, and 3D structures. mdpi.com | Enables tuning of properties for specific applications. |

| Thermal and Chemical Stability | Generally high due to strong M-O-P bonds. acs.orgrsc.org | Suitable for applications in harsh environments. |

| Porosity | Can be designed to have micro- or mesoporous structures. acs.org | Important for applications in gas storage, separation, and catalysis. |

| Functionality | The organic group can be functionalized to introduce specific properties. rsc.org | Allows for the design of multifunctional materials. |

Properties and Applications:

The properties of metal phosphonates are a direct consequence of their composition and structure. For example, the presence of acidic P-OH groups in the structure can lead to high proton conductivity, making these materials promising for applications in fuel cells. acs.org The porous nature of some metal phosphonates allows for the selective adsorption and separation of gases, while the metal centers can act as catalytic sites for various chemical reactions. mdpi.comacs.org Furthermore, the incorporation of luminescent metal ions or organic ligands can lead to materials with interesting optical properties. acs.org The use of metalloligands in the synthesis of metal phosphonates can also lead to homo- or mixed-metal coordination polymers with tailored functionalities. rsc.org

Bioisosterism and Biological Mimicry in Chemical Biology

Phosphonate (B1237965) as a Stable Bioisostere for Phosphate (B84403)

The phosphonate group is widely recognized as a stable bioisosteric replacement for the phosphate group, a ubiquitous functional group in biology. cambridgemedchemconsulting.comwikipedia.orgnih.gov Phosphates are integral to the structure of DNA and RNA, energy transfer via ATP, and cellular signaling through protein phosphorylation. cambridgemedchemconsulting.com However, the phosphate ester bond (P-O-C) is susceptible to enzymatic cleavage by phosphatases and chemical hydrolysis. nih.gov

The key to the phosphonate's utility lies in the replacement of the labile ester oxygen atom with a carbon atom, creating a direct and robust carbon-phosphorus (C-P) bond. nih.govresearchgate.net This C-P bond is significantly more resistant to hydrolysis by enzymes and chemical degradation, thereby increasing the metabolic stability of the molecule. nih.govrsc.orgresearchgate.net While this substitution offers enhanced stability, it also introduces subtle yet significant changes in physicochemical properties, such as the acid dissociation constant (pKa). cambridgemedchemconsulting.com This difference in acidity can be critical for biological recognition and interaction with enzyme active sites. cambridgemedchemconsulting.com The tetrahedral geometry of phosphonates closely resembles that of phosphates, allowing them to fit into the same enzymatic binding pockets. cambridgemedchemconsulting.comresearchgate.net

Table 1: Comparison of Phosphate and Phosphonate Properties

| Feature | Phosphate Group (-OPO₃²⁻) | Phosphonate Group (-CH₂PO₃²⁻) | Citation(s) |

| Key Bond | P-O-C (Phosphate Ester) | P-C (Phosphorus-Carbon) | nih.gov, nih.gov |

| Stability | Susceptible to enzymatic and chemical hydrolysis. | Resistant to hydrolysis. | rsc.org, nih.gov |

| Geometry | Tetrahedral | Tetrahedral | cambridgemedchemconsulting.com, researchgate.net |

| pKa₂ | ~6.4 | ~7.6 | researchgate.net |

| Biological Role | Energy transfer, signal transduction, DNA/RNA backbone. | Used as a stable mimic in enzyme inhibitors and therapeutic agents. | cambridgemedchemconsulting.com, wikipedia.org |

Mimicry of Carboxylate and Amino Acid Moieties

The versatility of the phosphonate group extends beyond its mimicry of phosphates. It is also effectively used as a bioisostere for carboxylates and as a component in analogues of amino acids and peptides. nih.govnih.gov Phosphonopeptides, where a phosphonic acid group replaces a carboxylic acid group or is incorporated into the side chain, are designed to act as inhibitors of key enzymes. rsc.org This strategy is employed to create antagonists for excitatory amino acids, with compounds like (+/-)-2-Amino-7-phosphono-heptanoic acid demonstrating potent and selective antagonism of N-methyl-D-aspartate (NMDA) receptors. nih.gov The structural and electronic similarities allow phosphonates to interact with receptors and enzyme active sites that would typically bind carboxylate-containing substrates. nih.govnih.gov

Phosphonate as a Transition State Analogue in Enzyme Inhibition

One of the most powerful applications of phosphonates in enzymology is their role as transition state analogues. nih.gov Many enzymatic reactions, particularly those involving hydrolysis of esters or amides, proceed through a high-energy, tetrahedral intermediate. nih.gov Phosphonate-containing molecules can be designed to mimic this transient, unstable state. nih.govfrontiersin.org Because the phosphonate itself is stable and does not break down, it binds very tightly to the enzyme's active site, acting as a potent competitive inhibitor. researchgate.netfrontiersin.org This high affinity stems from the enzyme's inherent ability to bind the transition state more strongly than the substrate or product. nih.govnih.gov This principle has been successfully applied to create powerful inhibitors for enzymes like carboxypeptidase A. nih.govacs.org

Phosphatases and kinases are crucial families of enzymes that regulate a vast number of cellular processes by controlling the phosphorylation state of proteins and other molecules. cambridgemedchemconsulting.comfrontiersin.org Since the substrates for these enzymes are phosphate esters, phosphonates serve as excellent mimics to inhibit their activity. nih.govresearchgate.net By designing phosphonate-containing molecules that resemble the natural substrates, researchers can create potent and specific inhibitors. researchgate.net The inhibition of these enzymes can disrupt signal transduction pathways involved in cell growth, differentiation, and metabolism, which is a key strategy in developing treatments for diseases like cancer. researchgate.netfrontiersin.org For example, inhibitors of protein phosphatases, such as the PP2A family, can prevent the dephosphorylation of key signaling proteins, thereby modulating pathways like the RAF-MEK-ERK cascade. frontiersin.orgmerckmillipore.com

The ability to fine-tune the structure of phosphonate-containing molecules allows for the development of highly selective enzyme inhibitors.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): TDP1 is a DNA repair enzyme that removes stalled topoisomerase I (TOP1)-DNA complexes. nih.govnih.gov Inhibiting TDP1 can enhance the efficacy of certain anticancer drugs. nih.gov Researchers have designed phosphonic acid-containing inhibitors that successfully replicate the binding interactions of the cognate TOP1-DNA substrate. nih.govnih.gov These inhibitors act as ligands that mimic the 3'-processed substrate resulting from TDP1's catalytic action, effectively blocking the enzyme. nih.gov

2-Oxoglutarate and 2-Oxoadipate Dehydrogenases: Phosphonate analogues have been established as specific and potent inhibitors of 2-oxo acid dehydrogenases. frontiersin.orgnih.gov These enzymes are critical regulators in mitochondrial metabolism. frontiersin.org Synthetic phosphonate analogues of substrates like 2-oxoglutarate and 2-oxoadipate act as competitive inhibitors. nih.govresearcher.life For example, succinyl phosphonate (SP) shows selectivity for 2-oxoglutarate dehydrogenase (OGDH), while adipoyl phosphonate (AP) is a selective inhibitor of 2-oxoadipate dehydrogenase (OADH), which is encoded by the DHTKD1 gene. nih.govbohrium.com This selectivity allows for the targeted pharmacological study and manipulation of specific metabolic pathways. frontiersin.orgnih.gov The interaction often results in the formation of non-cleavable intermediates that mimic the enzyme's transition state, leading to tight, reversible binding. frontiersin.org

Table 2: Selective Inhibition of 2-Oxo Acid Dehydrogenases by Phosphonate Analogues

| Enzyme | Inhibitor | Substrate Mimicked | Inhibition Constant (Ki) | Citation(s) |

| 2-Oxoadipate Dehydrogenase (OADH) | Adipoyl phosphonate (AP) | 2-Oxoadipate | High affinity | nih.gov, frontiersin.org |

| 2-Oxoglutarate Dehydrogenase (OGDH) | Succinyl phosphonate (SP) | 2-Oxoglutarate | High affinity | nih.gov, frontiersin.org, bohrium.com |

| OADH & OGDH | Glutaryl phosphonate | 2-Oxoglutarate / 2-Oxoadipate | No significant preference | nih.gov, frontiersin.org |

Advanced Research in Nucleotide Analogue Chemistry and Gene Modulation

Research into Chromosome Segregation and Aneuploidy Induction (via derivatives)

Research into the effects of phosphonate (B1237965) derivatives on chromosome segregation and the induction of aneuploidy—an abnormal number of chromosomes—is an area of significant interest in toxicology and genetics. While direct studies on Dimethyl (1-hydroxyethyl)phosphonate in this context are not extensively documented in publicly available literature, research on related organophosphorus compounds provides insights into the potential mechanisms by which such derivatives could impact mitotic and meiotic processes.

Organophosphorus compounds, a broad class that includes various phosphonate derivatives, have been investigated for their genotoxic effects. nih.gov Some studies have explored the potential of these compounds to interfere with the mitotic spindle, a critical apparatus for the proper segregation of chromosomes during cell division. nih.govnih.gov Disruption of the mitotic spindle can lead to errors in chromosome distribution, resulting in aneuploid daughter cells. nih.govnih.gov

One example of a related organophosphorus compound that has been studied for its genotoxic effects is Chloracetophone, an insecticide. nih.gov Research on Chloracetophone has included assessments of its ability to cause mitotic segregation in fungal systems and chromosomal aberrations in mammalian cells. nih.gov Such studies are crucial for understanding the broader potential of this chemical class to induce genetic damage.

The investigation into the aneuploidy-inducing activity of various chemicals often involves a battery of tests. These can include in vitro assays using cell cultures to observe effects on the mitotic apparatus and chromosome numbers directly. Furthermore, in vivo studies in model organisms are employed to understand the systemic effects and the potential for germline transmission of aneuploidy. nih.gov

The mechanisms by which chemical compounds can induce aneuploidy are varied. They can range from direct interaction with and disruption of microtubule dynamics within the mitotic spindle to interference with the regulatory proteins that control the cell cycle and chromosome segregation. nih.govnih.gov For instance, some compounds can cause an accumulation of cells in the G2/M phase of the cell cycle, indicating a potential interference with mitosis.

While specific research on the derivatives of this compound and their direct impact on chromosome segregation is not prominent in the available scientific literature, the established genotoxic potential of other organophosphorus compounds underscores the importance of further investigation into this area. Future research could focus on synthesizing specific derivatives of this compound and evaluating their effects on mitotic spindle formation, chromosome alignment, and segregation using advanced cell biology and genetic toxicology techniques.

Detailed Research Findings

The following tables summarize findings from a study on the genotoxicity of Chloracetophone, an organophosphorus insecticide, which can serve as an illustrative example for the type of research conducted on related compounds.

Table 1: Genotoxicity Testing of Chloracetophone in Microbial and Mammalian Systems

| Test System | Genetic Endpoint | Concentration/Dose Range | Result |

| Salmonella typhimurium (TA100) | Point Mutations | 2000-6000 µ g/plate | Positive (with and without metabolic activation) |

| Aspergillus nidulans | Mitotic Segregation | 1-500 µg/ml | Negative |

| Human Lymphocyte Cultures | Chromosomal Aberrations | 2.5-40 µg/ml | Negative |

| Human Lymphocytes | Micronuclei | Not specified | Negative |

| Rat Bone Marrow Cells (in vivo) | Chromosomal Aberrations | 21-420 mg/kg b.w. | Negative |

| Rat Bone Marrow Cells (in vivo) | Micronuclei | Not specified | Negative |

| Hamster Bone Marrow Cells (in vivo) | Chromosomal Aberrations | 42-210 mg/kg b.w. | Negative |

| Hamster Bone Marrow Cells (in vivo) | Micronuclei | Not specified | Significant Increase |

| Data sourced from genotoxicity studies on Chloracetophone. nih.gov |

Future Research Directions and Emerging Paradigms in Dimethyl 1 Hydroxyethyl Phosphonate Chemistry

Innovations in Green Chemistry Approaches for Phosphonate (B1237965) Synthesis

The chemical industry's shift towards sustainability has placed a strong emphasis on developing environmentally benign synthetic methods for phosphonates. bioengineer.orgsciencedaily.com Phosphorus is recognized by the European Union as a critical raw material due to its economic importance and supply chain risks, making its efficient use and recycling a priority. bioengineer.orgfrontiersin.orgchemeurope.com Green chemistry offers a framework to address these challenges by designing processes that reduce or eliminate hazardous substances. sciencedaily.com While feasible green methods for phosphonate synthesis have been developed, significant research is still needed to improve the recovery and recycling of both phosphonates and phosphorus itself. sciencedaily.combiofueldaily.com

Key areas of innovation in green phosphonate synthesis include:

Biocatalysis: A pioneering approach involves using whole-cell photobiocatalysts, such as cyanobacteria, for organophosphorus transformations. preprints.orgresearchgate.net This method leverages natural photosynthetic processes for chemical production, aligning with green chemistry principles by offering a renewable and eco-efficient alternative to conventional synthesis. preprints.orgresearchgate.net For instance, the transformation of epoxymethyl dimethyl phosphonate into the high-value compound dimethyl (1E)-3-hydroxyprop-1-enylphosphonate has been successfully demonstrated using strains like Synechococcus bigranulatus. preprints.orgresearchgate.netmdpi.com Future work in this area will likely focus on genetic and metabolic engineering to enhance the biocatalytic efficiency of these microorganisms. preprints.orgmdpi.com

Benign Solvent Systems: Replacing volatile and toxic organic solvents is a cornerstone of green chemistry. Research has shown the successful use of Polyethylene glycol (PEG) as an environmentally friendly reaction medium for phosphonate synthesis. frontiersin.org One developed protocol utilizes a PEG-400 and potassium iodide/potassium carbonate (KI/K2CO3) catalytic system for the synthesis of benzyl (B1604629) phosphonates, avoiding hazardous solvents and reactive metals. frontiersin.org

Process Optimization: The integration of green chemistry technologies with other sustainable methods, such as enzyme immobilization and continuous flow reactors, is expected to advance process efficiency and scalability for the production of high-value organophosphorus compounds. preprints.orgresearchgate.net

| Green Chemistry Approach | Example System/Catalyst | Target Compound Type | Key Advantages |

| Photobiocatalysis | Cyanobacteria (Synechococcus, Limnospira) | Unsaturated Hydroxyphosphonates | Eco-efficient, uses photosynthesis, potential for high conversion. preprints.orgresearchgate.net |

| Benign Solvents | Polyethylene glycol (PEG-400) | Benzyl Phosphonates | Avoids volatile/toxic solvents, cost-effective, mild conditions. frontiersin.org |

| Catalytic Systems | KI/K2CO3 in PEG-400 | Benzyl Phosphonates | High yield and selectivity, environmentally friendly. frontiersin.org |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond established methods like the Arbuzov and Michaelis-Arbuzov reactions, chemists are exploring novel pathways to construct the phosphonate backbone with greater control and efficiency. academie-sciences.fracademie-sciences.fr These new strategies often provide access to complex molecules that are difficult to synthesize using traditional routes.

SN2' Pathway: An efficient and practical approach has been developed for synthesizing phosphonates from Morita–Baylis–Hillman (MBH) adducts. academie-sciences.fracademie-sciences.fr This method utilizes phosphonium (B103445) salts derived from MBH adducts as potent alkylating agents for trialkylphosphites. The reaction proceeds through a unique SN2′ mechanism, allowing for the regiospecific synthesis of allylic phosphonates in high yields. academie-sciences.fracademie-sciences.fr

Multi-Component Reactions: Researchers have described the synthesis of racemic dimethyl α-methylphosphoserinate through a three-component reaction involving hydroxyacetone, benzylamine, and dimethyl phosphite (B83602). researchgate.net Such reactions are highly valued for their atom economy and ability to build molecular complexity in a single step.

Novel Phosphonylating Agents: To circumvent the need for harsh reagents or complex protection-deprotection steps, new phosphonylating agents are being developed. mdpi.com Phosphonylaminium salts have emerged as effective reagents for synthesizing mixed n-alkylphosphonate diesters and amino acid-derived phosphonamidates under mild conditions. mdpi.com This methodology avoids issues commonly associated with traditional methods, such as the Atherton–Todd reaction, which often require pre-synthesis of hazardous reagents. mdpi.com

Stereoselective Synthesis: The development of stereoselective synthetic routes is crucial, as the biological activity of phosphonates can be dependent on their specific stereochemistry. One novel approach involves the phosphonylation of chiral cyclic imines, followed by reduction and cleavage, to produce enantiomerically enriched phosphonates. researchgate.net

| Reaction Pathway/Method | Reagents/Catalysts | Product Type | Significance |

| SN2' Pathway | MBH-derived phosphonium salts, DBU | Allylic Phosphonates | Novel regiospecific pathway for complex phosphonates. academie-sciences.fracademie-sciences.fr |

| Three-Component Reaction | Hydroxyacetone, Benzylamine, Dimethyl Phosphite | α-Methylphosphoserinate | High atom economy, builds complexity in one step. researchgate.net |

| Phosphonylaminium Salts | Phosphonylaminium salts, Alcohols/Amines | Mixed Phosphonate Diesters, Phosphonamidates | Avoids harsh reagents and complex synthetic steps. mdpi.com |

| Stereoselective Synthesis | Chiral cyclic imines, Diethyl phosphite | Enantiomerically enriched phosphonates | Provides access to specific stereoisomers for biological testing. researchgate.net |

Advanced Materials Development with Phosphonate Moieties

The unique properties of the phosphonate group are being harnessed to create advanced materials with tailored functionalities. These materials are finding applications in diverse fields, from energy and catalysis to flame retardants and biomaterials. nih.gov

Nanoporous Metal Phosphonates: These hybrid materials, a class of metal-organic frameworks (MOFs), are at the forefront of materials science. nih.gov They are constructed from metal ions or clusters linked by phosphonate groups, creating structures with fascinating pore properties and versatile skeletons. nih.gov Current research focuses on designing and synthesizing these materials for specific applications, including:

Energy Storage and Conversion: Acting as components in batteries and supercapacitors. nih.gov

Heterogeneous Catalysis: Providing active sites for a variety of chemical transformations. nih.gov

Adsorption and Separation: Used for gas storage and separation processes. nih.gov

Biomaterials and Membrane Engineering. nih.gov

Functional Polymers and Flame Retardants: Phosphonate moieties are being incorporated into polymer backbones to enhance their properties. A significant area of development is in fire safety. acs.org For example, a biobased flame retardant has been synthesized from vanillin, incorporating both phosphorus and nitrile functionalities. acs.org When added to thermoplastic elastomers, this compound acts in the solid phase during combustion, inducing carbonization and forming stable cross-linked structures that suppress melt dripping and reduce flammability. academie-sciences.fracs.org

Antibacterial Materials: Quaternary phosphonium compounds (QPCs) have emerged as a structurally novel class of disinfectants. tandfonline.com Future research is aimed at developing biodegradable QPCs to address environmental concerns and combat the rise of resistant pathogens. tandfonline.com

| Material Type | Key Feature | Emerging Applications |

| Nanoporous Metal Phosphonates | Controllable pore structures, versatile skeletons | Energy storage, heterogeneous catalysis, gas separation. nih.gov |

| Phosphorus-Nitrile Polymers | Flame retardancy, anti-dripping | Fire-safe thermoplastic elastomers for electronics and construction. acs.org |

| Quaternary Phosphonium Compounds | Antibacterial activity | Biodegradable disinfectants and antimicrobial surfaces. tandfonline.com |

Expanding Bioactivity Profiles and Target Identification in Chemical Biology

Phosphonates are well-established as mimics of phosphates and are used in a variety of therapeutic areas. nih.gov Future research aims to discover new biological activities for compounds like Dimethyl (1-hydroxyethyl)phosphonate and to precisely identify their molecular targets, which is essential for drug development. nih.gov

Exploring New Bioactivities: The search for novel bioactive phosphonates continues to be a vibrant area of research.

Antimicrobial Agents: New α-hydroxyalkylphosphonates are being synthesized and screened for activity against clinically relevant Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds have shown moderate to potent activity, presenting new avenues for combating antibiotic resistance. nih.gov

Antiparasitic Agents: Acyclic nucleoside phosphonates are being extensively investigated as potential treatments for parasitic diseases, particularly malaria. nih.gov The parasitic enzyme 6-oxopurine phosphoribosyltransferase has been identified as a key target for these compounds. nih.gov

Target Identification Strategies: Identifying the specific biomolecule a bioactive compound interacts with is a critical step in understanding its mechanism of action. nih.gov Modern approaches combine experimental and computational methods.

Probe and Non-Probe Methods: A variety of techniques are employed to pinpoint drug targets, including affinity chromatography, activity-based protein profiling, and genetic approaches. nih.gov

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the interaction of chemical compounds with specific protein targets associated with toxicity or therapeutic effects. nih.gov These in silico models can screen large chemical libraries and prioritize compounds for experimental testing, accelerating the discovery process. nih.gov

Prodrug Development: To improve the pharmacokinetic properties of bioactive phosphonates, researchers are developing novel prodrug strategies. This includes creating derivatives like amino acid phosphoramidates or tyrosine-based pro-tides that enhance cellular uptake and ensure the release of the active drug in target cells. nih.gov

Q & A

Q. What are the critical safety protocols for handling and storing dimethyl (1-hydroxyethyl)phosphonate in laboratory settings?

Methodological Answer:

- Handling: Avoid dust generation and use local exhaust ventilation. Wear PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact. Use respiratory protection if aerosols are likely .

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture absorption .

- Emergency Measures: In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Use water spray, CO₂, or dry powder for firefighting, as combustion releases toxic gases (e.g., phosphorus oxides) .

Q. What experimental methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H and ³¹P NMR confirm structure and purity. For example, the phosphonate group appears as a doublet near δ 20–30 ppm in ³¹P NMR .

- FT-IR: Peaks at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) validate functional groups .

- XRD: Resolve crystal structure if crystallized, identifying bond angles and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Studies: Use isotopic labeling (e.g., deuterated reagents) to track proton transfer pathways. Compare kinetic isotope effects (KIE) under varying conditions .

- Computational Modeling: Employ DFT calculations (e.g., Gaussian software) to simulate transition states and validate proposed mechanisms. Compare activation energies of competing pathways .

- Case Study: If a study reports competing SN1/SN2 pathways, reconcile findings by analyzing solvent polarity effects (e.g., dielectric constant) on rate constants .

Q. What computational tools and workflows are recommended for predicting this compound’s reactivity in novel reactions?

Methodological Answer:

- Software: Use Schrödinger Suite or Gaussian for quantum mechanical calculations. Simulate reaction coordinates to identify low-energy pathways .

- Machine Learning: Train models on existing phosphonate reaction datasets (e.g., USPTO) to predict regioselectivity or side products. Validate with experimental data .

- Virtual Screening: Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina to prioritize synthesis of derivatives .

Q. How should toxicological assessments be designed for this compound in compliance with regulatory standards?

Methodological Answer:

- In Vitro Testing: Conduct bacterial reverse mutation (Ames test) and mammalian micronucleus assays to assess genotoxicity. Follow OECD Guidelines 471 and 487 .

- Migration Studies: If used in materials (e.g., polymers), quantify leaching using HPLC-MS under simulated use conditions (e.g., 10 days at 40°C) .

- Regulatory Alignment: Cross-reference EFSA guidelines (e.g., EFSA Journal 2016;14(7):e04536) for data requirements on impurity profiling and exposure thresholds .

Retrosynthesis Analysis